molecular formula C19H28N6S B12236815 2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B12236815
M. Wt: 372.5 g/mol
InChI Key: JSKWHUZCOANSSU-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with tert-butyl, cyclopropyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, cyclopropyl, and thiadiazole groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

    Cyclization: The formation of the thiadiazole ring is typically achieved through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine stands out due to its combination of a pyrimidine core with a thiadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H28N6S

Molecular Weight

372.5 g/mol

IUPAC Name

5-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole

InChI

InChI=1S/C19H28N6S/c1-12-13(2)20-17(19(3,4)5)22-16(12)24-8-10-25(11-9-24)18-21-15(23-26-18)14-6-7-14/h14H,6-11H2,1-5H3

InChI Key

JSKWHUZCOANSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C4CC4)C(C)(C)C)C

Origin of Product

United States

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